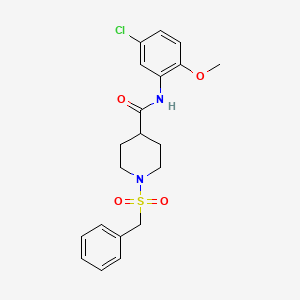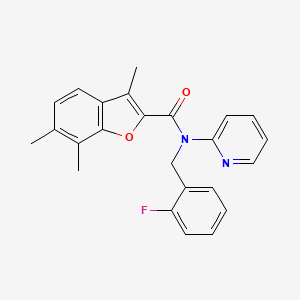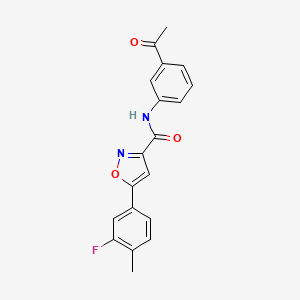
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of Substituents: : The acetyl, fluoro, and methyl groups are introduced onto the phenyl rings through various substitution reactions. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
-
Coupling Reactions: : The final step involves coupling the substituted phenyl rings with the oxazole ring to form the desired compound. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to remove or modify functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups.
科学的研究の応用
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
-
Receptor Binding: : The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This can result in various biological effects, such as cell growth inhibition or apoptosis.
-
DNA Interaction: : The compound may interact with DNA, leading to changes in gene expression and cellular function. This can result in the inhibition of cancer cell growth or the induction of cell death.
類似化合物との比較
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
-
N-(3-acetylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: : This compound lacks the fluoro substituent, which may result in different chemical and biological properties.
-
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-thiazole-3-carboxamide: : This compound contains a thiazole ring instead of an oxazole ring, which may affect its reactivity and biological activity.
-
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-sulfonamide: : This compound contains a sulfonamide group, which may enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the oxazole ring, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C19H15FN2O3 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O3/c1-11-6-7-14(9-16(11)20)18-10-17(22-25-18)19(24)21-15-5-3-4-13(8-15)12(2)23/h3-10H,1-2H3,(H,21,24) |
InChIキー |
JPMGRVDDTUCLMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide](/img/structure/B11346034.png)
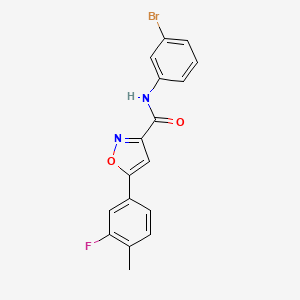
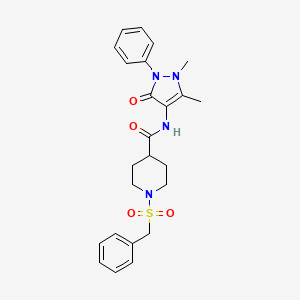
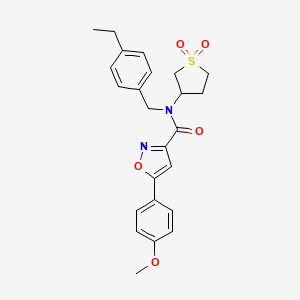
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11346064.png)
![4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346068.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346074.png)
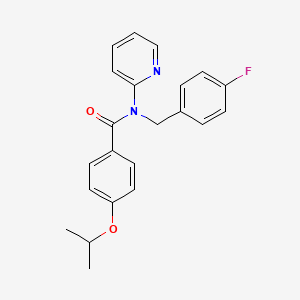
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)
![3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)

